molecular formula C14H17BrN4O2 B7191659 N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide

Cat. No.: B7191659
M. Wt: 353.21 g/mol
InChI Key: NTBVQGQRGQKEPB-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a brominated pyridine ring and a pyrazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2/c1-8-9(7-19(18-8)14(2,3)4)13(21)17-11-6-16-5-10(15)12(11)20/h5-7H,1-4H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBVQGQRGQKEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CNC=C(C2=O)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination of Pyridine: The starting material, 3-hydroxy-4-pyridone, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to yield 5-bromo-4-oxo-1H-pyridin-3-yl.

    Formation of Pyrazole Ring: The brominated pyridine intermediate is then reacted with tert-butyl hydrazine and a suitable catalyst, such as triethylamine, to form the pyrazole ring.

    Carboxamide Formation: The final step involves the reaction of the pyrazole intermediate with methyl isocyanate under controlled conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions (e.g., using palladium-catalyzed cross-coupling reactions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Palladium catalysts, amines, thiols, solvents like toluene or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biochemical assays to investigate its effects on various biological pathways and cellular processes.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules and understanding their interactions with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and pyrazole carboxamide moiety are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-oxo-1H-pyridin-2-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide
  • N-(5-fluoro-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide
  • N-(5-iodo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide

Uniqueness

N-(5-bromo-4-oxo-1H-pyridin-3-yl)-1-tert-butyl-3-methylpyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets compared to its chloro, fluoro, or iodo analogs.

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